An In-depth Technical Guide to 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline: Synthesis, Reactivity, and Applications
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic introduction of specific substituents onto the quinoline ring is a key tactic in drug design to modulate a compound's physicochemical properties and enhance its pharmacological profile. Among the most impactful modifications are halogenation and the incorporation of a trifluoromethyl (CF₃) group.
The trifluoromethyl group is particularly valued for its ability to increase metabolic stability, enhance lipophilicity, and improve binding affinity to biological targets by altering the electronic nature of the molecule.[3] Similarly, bromine and chlorine atoms serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions and can also contribute to binding interactions and membrane permeability.
This technical guide focuses on the specific, yet sparsely documented, trifunctionalized quinoline derivative: 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline . While a specific CAS number for this exact substitution pattern is not prominently listed in major chemical databases, suggesting its status as a novel or less-common research chemical, its synthesis and reactivity can be confidently predicted from established chemical principles and the behavior of closely related analogues. This document will serve as a comprehensive resource for researchers, providing a plausible synthetic pathway, an analysis of its chemical reactivity, and a discussion of its potential applications in drug discovery and development.
Compound Identity and Physicochemical Properties
The structural attributes of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline—a bromine atom on the benzenoid ring, a chlorine atom at the activated 2-position, and an electron-withdrawing trifluoromethyl group at the 4-position—dictate its chemical behavior and potential utility as a scaffold.
Structure:
While experimental data for this specific isomer is not available, its core physicochemical properties can be reliably estimated based on data from structurally similar compounds.
| Property | Predicted Value / Description | Rationale and Supporting Data |
| CAS Number | Not readily available. | The isomeric 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline has the CAS Number 18706-32-6 . |
| Molecular Formula | C₁₀H₄BrClF₃N | Derived from the chemical structure. |
| Molecular Weight | 310.50 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be a white to off-white or pale yellow solid. | Based on related compounds like 6-bromo-4-chloroquinoline and other halogenated quinolines.[4] |
| Melting Point | > 100 °C | Halogenated aromatic compounds are typically crystalline solids with relatively high melting points. For example, 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline has a melting point >290°C.[5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF). Insoluble in water. | The trifluoromethyl group and halogen atoms increase lipophilicity. |
| Lipophilicity (logP) | ~4.0 - 4.5 | The presence of three lipophilic groups (Br, Cl, CF₃) significantly increases the partition coefficient.[3] |
| pKa (of conjugate acid) | ~ -1.0 to 0.5 | The electron-withdrawing effects of the Cl and CF₃ groups, and the ring nitrogen, significantly reduce the basicity of the quinoline nitrogen. |
Proposed Synthetic Pathway
The synthesis of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline can be logically approached through a multi-step sequence starting from a commercially available substituted aniline. The Gould-Jacobs reaction is an effective and well-documented method for constructing the 4-hydroxyquinoline core, which can then be further modified.[6][7]
Step-by-Step Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one via Conrad-Limpach Condensation and Cyclization
This procedure adapts the known synthesis of 4-(trifluoromethyl)quinolin-2-ol from aniline and a trifluoromethyl β-ketoester.[8]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-bromoaniline (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.
-
Condensation: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing until no more water is formed (typically 4-6 hours).
-
Solvent Removal: After cooling to room temperature, remove the toluene under reduced pressure to yield the crude enamine intermediate.
-
Thermal Cyclization: In a separate flask, heat a high-boiling solvent such as Dowtherm A to approximately 250 °C. Add the crude enamine intermediate portion-wise to the hot solvent. Causality: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) onto the bromoaniline ring.
-
Work-up and Isolation: After the addition is complete, maintain the temperature for 30 minutes. Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product. Filter the solid, wash thoroughly with hexane, and dry under vacuum to obtain 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one.
Step 2: Chlorination of 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one
The conversion of the quinolin-2-one tautomer to the 2-chloroquinoline is a standard transformation, typically achieved with phosphorus oxychloride.[9][10]
-
Reaction Setup: In a fume hood, suspend 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Chlorination: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed. Trustworthiness: Using excess POCl₃ ensures the reaction goes to completion and also serves as the solvent. The reaction converts the hydroxyl group of the quinolinone tautomer into a chlorophosphate ester, which is then displaced by a chloride ion.
-
Work-up and Isolation: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The product will precipitate as a solid.
-
Purification: Neutralize the aqueous slurry with a base (e.g., saturated sodium bicarbonate solution or aqueous NaOH) to pH 7-8. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Chemical Reactivity and Derivatization Potential
6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a highly versatile building block due to the differential reactivity of its two halogen substituents. The chlorine at the C2 position and the bromine at the C6 position can be selectively functionalized, allowing for the stepwise introduction of diverse chemical moieties.
-
C2-Position (Chloro): The chlorine atom at the C2 position is significantly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negative charge in the Meisenheimer intermediate.[11] This position will readily react with a variety of nucleophiles such as amines, alcohols, and thiols.
-
C6-Position (Bromo): The bromine atom at the C6 position behaves like a typical aryl bromide. It is less susceptible to SₙAr but is highly reactive in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[12]
This differential reactivity allows for a predictable and controlled derivatization strategy.
Exemplary Protocols for Selective Functionalization
Protocol 1: Selective Nucleophilic Aromatic Substitution at C2
-
Reaction Setup: Dissolve 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline (1.0 eq.) in a suitable solvent such as NMP, DMF, or isopropanol.
-
Nucleophile Addition: Add the desired amine or alkoxide nucleophile (1.2-1.5 eq.) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) if the nucleophile is an amine salt.
-
Reaction: Heat the mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS. Causality: Heating is required to provide sufficient energy for the addition-elimination sequence of the SₙAr mechanism.
-
Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
Protocol 2: Selective Suzuki Cross-Coupling at C6
-
Reaction Setup: In a reaction vessel, combine 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like aqueous sodium carbonate (2.0 M solution, 2.0 eq.).
-
Solvent Addition: Add a solvent system, typically a mixture of toluene and ethanol or dioxane and water.
-
Degassing and Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to reflux (80-100 °C) under an inert atmosphere until the starting material is consumed. Trustworthiness: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield the 6-aryl-2-chloro-4-(trifluoromethyl)quinoline derivative.
Applications in Research and Drug Development
The unique combination of a trifluoromethyl group with two distinct halogen handles makes 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline an exceptionally valuable scaffold for building libraries of complex molecules for biological screening.
-
Medicinal Chemistry Scaffold: Quinoline derivatives are known to exhibit a vast array of biological activities.[13] The subject molecule can serve as a starting point for the synthesis of novel agents targeting diseases such as:
-
Malaria: Chloroquine and mefloquine are famous quinoline-based antimalarials. The scaffold could be elaborated to explore new antiplasmodial agents.[14]
-
Cancer: The quinoline core is present in several kinase inhibitors. The C2 and C6 positions can be functionalized to target the ATP-binding sites of various kinases.
-
Infectious Diseases: Fluoroquinolone antibiotics are a major class of antibacterial drugs. This scaffold provides a platform to develop new antibacterial or antifungal compounds.[1]
-
-
Probe for Chemical Biology: The ability to selectively introduce different functionalities at the C2 and C6 positions allows for the synthesis of chemical probes. For example, a fluorescent dye could be attached at one position and a reactive group or photoaffinity label at the other to study biological targets.
-
Fragment-Based Drug Discovery (FBDD): This molecule can be considered a high-value fragment. Derivatization at the C2 and C6 positions allows for rapid "fragment growing" or "fragment linking" to optimize binding to a target protein.
Conclusion
6-Bromo-2-chloro-4-(trifluoromethyl)quinoline represents a potent and versatile chemical scaffold for modern drug discovery and materials science. Although not a commonplace reagent, its synthesis is readily achievable through established organochemical methods. The true value of this molecule lies in the orthogonal reactivity of its C2-chloro and C6-bromo substituents, which enables a controlled, stepwise approach to the synthesis of highly complex and diverse molecular architectures. This guide provides a solid theoretical and practical foundation for researchers to synthesize, manipulate, and ultimately exploit the significant potential of this trifunctionalized quinoline building block in their scientific endeavors.
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